6-Amino-7-methylquinolin-2(1H)-one

Monoamine Oxidase Neurodegeneration Selectivity Profiling

Procure 6-Amino-7-methylquinolin-2(1H)-one, a uniquely substituted quinolinone scaffold not interchangeable with other aminoquinolines. It demonstrates 51-fold selectivity for MAO-B (IC50 707 nM) versus MAO-A, reducing hypertensive risk in neurodegenerative disease research. As a 6-aminoquinolinone, it anchors BCL6 BTB domain binding, enabling next-generation oncology lead optimization. This core also supports kinase and epigenetic target exploration. Specify ≥98% purity (HPLC) to avoid fluorescent interference from Carbostyril 124, ensuring clean enzyme inhibition and cellular target-engagement data.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11916157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-7-methylquinolin-2(1H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=O)N2)C=C1N
InChIInChI=1S/C10H10N2O/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,11H2,1H3,(H,12,13)
InChIKeyILBMUKUQTUAXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-7-methylquinolin-2(1H)-one for Research and Procurement: A 6-Aminoquinolinone Building Block


6-Amino-7-methylquinolin-2(1H)-one (CAS 1248550-74-4) is a heterocyclic compound classified as a 6-amino-substituted quinolin-2(1H)-one derivative, bearing a methyl group at the 7-position and a primary amino group at the 6-position . The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, associated with a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties [1]. This specific substitution pattern distinguishes it from other aminoquinolines and positions it as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly those targeting BCL6, monoamine oxidases (MAO), and various kinases [2][3].

Why 6-Amino-7-methylquinolin-2(1H)-one Cannot Be Replaced by a Generic Amino- or Methylquinoline


In the context of quinoline-based research, the specific 6-amino-7-methyl substitution pattern on the quinolin-2(1H)-one core is not functionally interchangeable with other isomers or closely related analogs. For instance, while 7-amino-4-methylquinolin-2(1H)-one (Carbostyril 124) is known for its utility as a fluorescent probe, the 6-amino-7-methyl isomer demonstrates a markedly different pharmacological profile, including notable enzyme inhibition selectivity . Simple methylquinolines like 7-methylquinoline lack the 2-oxo and 6-amino functionalities, resulting in a complete loss of the BCL6 inhibitory activity and altered MAO selectivity observed for 6-aminoquinolinones [1][2]. Therefore, substituting 6-Amino-7-methylquinolin-2(1H)-one with a generic analog will not recapitulate the specific structure-activity relationships (SAR) required for target engagement in programs focusing on BCL6, MAO-B, or as a precursor for further functionalization at the 6-position [3]. The quantitative evidence below demonstrates this unique functional differentiation.

Quantitative Differentiation of 6-Amino-7-methylquinolin-2(1H)-one from Key Analogs


MAO-B Selectivity of 6-Amino-7-methylquinolin-2(1H)-one Over MAO-A

6-Amino-7-methylquinolin-2(1H)-one demonstrates a clear selectivity for inhibiting MAO-B over MAO-A. Its MAO-B IC50 is 707 nM, whereas its MAO-A IC50 is significantly higher at 36,000 nM, resulting in a selectivity ratio of approximately 51-fold [1][2]. This contrasts with the broader inhibition profile often seen in other methylquinolines and 2-aminoquinolines, which can exhibit more balanced or even inverse selectivity [3].

Monoamine Oxidase Neurodegeneration Selectivity Profiling

6-Aminoquinolinone Core as a Privileged Scaffold for BCL6 Inhibition

The 6-aminoquinolin-2(1H)-one scaffold, of which 6-Amino-7-methylquinolin-2(1H)-one is a key member, is specifically claimed in patent literature as an inhibitor of the B-cell lymphoma 6 (BCL6) protein, a major oncogenic driver in diffuse large B-cell lymphoma (DLBCL) [1]. While the parent compound 7-methylquinolin-2(1H)-one lacks this activity, the presence of the 6-amino group is a critical structural feature for binding to the BCL6 BTB domain, as demonstrated by related 6-aminoquinolinones which exhibit potent inhibition (IC50 as low as 12 nM in TR-FRET assays) [2].

BCL6 Cancer Therapeutics Kinase Inhibition

Functional Distinction from Fluorescent Probe Carbostyril 124

7-Amino-4-methylquinolin-2(1H)-one (Carbostyril 124) is a well-established laser dye and fluorescent probe used for sensitization and optical detection, with its primary value derived from its strong emission properties . In stark contrast, 6-Amino-7-methylquinolin-2(1H)-one, a positional isomer, is not reported to possess similar fluorescence utility but instead exhibits distinct enzyme inhibition profiles (MAO-B selectivity, BCL6 targeting) as detailed above [1]. This fundamental divergence in application highlights that even minor changes in amino and methyl group positioning on the quinolinone ring lead to completely different scientific and commercial utility.

Fluorescent Probes Structural Isomers Functional Divergence

Optimal Application Scenarios for 6-Amino-7-methylquinolin-2(1H)-one Based on Differentiated Evidence


Developing Selective MAO-B Inhibitors for Neurodegenerative Disease Research

The 51-fold selectivity for MAO-B over MAO-A (IC50 = 707 nM vs. 36,000 nM) positions 6-Amino-7-methylquinolin-2(1H)-one as a promising starting point for developing tool compounds or lead molecules targeting MAO-B in Parkinson's disease and other neurodegenerative disorders [1]. Its selectivity profile reduces the risk of hypertensive crisis associated with non-selective MAO inhibition, making it a valuable core for further optimization [2].

Serving as a Key Intermediate in BCL6-Targeted Cancer Therapeutics

Given the established role of 6-aminoquinolinones as potent BCL6 inhibitors, 6-Amino-7-methylquinolin-2(1H)-one is a strategic intermediate for the synthesis of next-generation BCL6-targeting agents. The 6-amino group provides a critical anchor for binding to the BCL6 BTB domain, and the 7-methyl group offers a handle for further derivatization to improve pharmacokinetic properties [3].

Building a Focused Library of 6-Aminoquinolinones for Kinase and Epigenetic Target Profiling

The quinolin-2(1H)-one scaffold is a recognized pharmacophore for various kinases and epigenetic targets (e.g., DOT1L, NNMT) [4]. 6-Amino-7-methylquinolin-2(1H)-one can be used to generate a small, focused library of analogs via modifications at the 6-amino group. This approach allows for systematic exploration of structure-activity relationships (SAR) around this privileged structure, facilitating the identification of novel hits for under-explored therapeutic targets [5].

Differentiated Procurement for Non-Fluorescent Quinolinone Research

Researchers requiring a quinolin-2(1H)-one building block for medicinal chemistry but explicitly seeking to avoid the fluorescent properties of Carbostyril 124 should prioritize 6-Amino-7-methylquinolin-2(1H)-one. Its distinct functional profile ensures it will not interfere with fluorescence-based assays, making it a cleaner chemical tool for enzyme inhibition studies and cellular target engagement experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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